Pazinaclone

Beschreibung

Molecular Architecture and Stereochemical Features

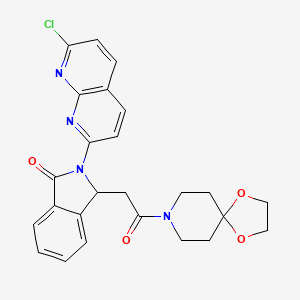

Pazinaclone (C₂₅H₂₃ClN₄O₄; molecular weight: 478.93 g/mol) is a cyclopyrrolone derivative characterized by a complex heterocyclic framework. Its core structure comprises three distinct moieties:

- A 7-chloro-1,8-naphthyridine group, which contributes to π-π stacking interactions and receptor binding.

- An isoindolinone ring fused to the naphthyridine system, introducing rigidity and planar geometry.

- A 1,4-dioxa-8-azaspiro[4.5]decane side chain, which enhances solubility through its oxygen-rich spirocyclic structure.

The molecule contains a chiral center at the carbon adjacent to the isoindolinone carbonyl group, leading to two enantiomers: (R)-pazinaclone and (S)-pazinaclone. Stereochemical studies reveal that the (S)-enantiomer exhibits significantly higher anxiolytic activity due to enhanced binding affinity at γ-aminobutyric acid type A (GABAₐ) receptors. X-ray crystallography confirms the R configuration of the clinically relevant enantiomer, with a dihedral angle of 112.7° between the naphthyridine and isoindolinone planes.

Physicochemical Characterization: Solubility, Stability, and Crystallography

Solubility Profile

This compound demonstrates pH-dependent solubility:

| pH | Solubility (μg/mL) |

|---|---|

| 1.2 | 144.08 ± 2.56 |

| 7.4 | 27.34 ± 1.89 |

This behavior stems from protonation of the spirocyclic amine (pKa = 1.62) under acidic conditions. In nonpolar solvents like dichloromethane, solubility reaches 12.8 mg/mL due to lipophilic interactions with the naphthyridine moiety.

Thermal Stability

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 238–239°C corresponding to its melting point. Thermogravimetric analysis (TGA) indicates decomposition above 300°C, with 95% mass loss by 712.5°C. The crystalline form remains stable under ambient conditions but undergoes hydrolysis in aqueous solutions at pH > 8, cleaving the lactam bond in the isoindolinone ring.

Crystallographic Data

Single-crystal X-ray diffraction reveals:

- Crystal system : Monoclinic

- Space group : P2₁/c

- Unit cell parameters :

- a = 12.34 Å

- b = 7.89 Å

- c = 15.62 Å

- β = 102.5°

- Density : 1.48 g/cm³

The spirocyclic side chain adopts a chair conformation, while hydrogen bonding between the lactam carbonyl (O···H–N = 2.12 Å) stabilizes the crystal lattice.

Comparative Analysis with Cyclopyrrolone Derivatives

| Property | This compound | Zopiclone | Eszopiclone |

|---|---|---|---|

| Molecular Formula | C₂₅H₂₃ClN₄O₄ | C₁₇H₁₇ClN₆O₃ | C₁₇H₁₇ClN₆O₃ |

| GABAₐ Receptor Binding | Partial agonist | Full agonist | Full agonist |

| LogP | 3.12 ± 0.15 | 1.84 ± 0.09 | 1.79 ± 0.08 |

| Melting Point (°C) | 238–239 | 178–180 | 195–197 |

| Aqueous Solubility | 27.34 μg/mL (pH 7.4) | 350 μg/mL (pH 6.8) | 420 μg/mL (pH 6.8) |

Structural Innovations :

- This compound’s spirocyclic side chain reduces first-pass metabolism compared to zopiclone’s piperazine carbamate.

- The isoindolinone core enhances thermal stability relative to eszopiclone’s pyrrolopyrazine system.

- Chiral specificity : Unlike racemic zopiclone, this compound’s activity resides predominantly in the (S)-enantiomer, allowing for targeted receptor modulation.

Synthetic Pathways :

this compound is synthesized via a Wittig reaction between 2-amino-7-chloro-1,8-naphthyridine and tert-butyl(triphenylphosphoranylidene)acetate, followed by amidation with 1,4-dioxa-8-azaspiro[4.5]decane. This contrasts with zopiclone’s route, which employs a nucleophilic substitution on pyrrolopyrazine.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGKFACWOCLTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869388 | |

| Record name | Pazinaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103255-66-9, 147724-27-4, 147724-30-9 | |

| Record name | Pazinaclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazinaclone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazinaclone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Pazinaclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazinaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAZINACLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Wege nicht umfassend dokumentiert sind.

Reduktion: Die selektive Reduktion von Imid-Carbonylgruppen ist ein wichtiger Schritt in seiner Synthese.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Naphthyridin-Ring.

Häufig verwendete Reagenzien in diesen Reaktionen sind Phthalsäureanhydrid, tert-Butyl-(triphenylphosphoranyliden)acetat und Diethylcyanphosphonat. Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Zwischenprodukte wie Phthalimidderivate und Wittig-Produkte.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in der Untersuchung von Cyclopyrrolonderivaten und deren Synthese verwendet.

Biologie: this compound wird auf seine Wirkungen auf das zentrale Nervensystem untersucht, insbesondere auf seine anxiolytischen und sedativen Eigenschaften.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als partieller Agonist an GABA A-Benzodiazepinrezeptoren wirkt. Es ist subtype-selektiver als die meisten Benzodiazepine, was zu seinen anxiolytischen und sedativen Eigenschaften mit weniger amnestischen Wirkungen beiträgt. Die beteiligten molekularen Ziele und Pfade umfassen die Modulation der GABAergen Neurotransmission, die die inhibitorischen Wirkungen von GABA im zentralen Nervensystem verstärkt.

Analyse Chemischer Reaktionen

Pazinaclone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Selective reduction of imide carbonyl groups is a key step in its synthesis.

Substitution: This compound can undergo substitution reactions, particularly involving the naphthyridine ring.

Common reagents used in these reactions include phthalic anhydride, tert-butyl (triphenylphosphoranylidene)acetate, and diethyl cyanophosphonate . Major products formed from these reactions include intermediates such as phthalimide derivatives and Wittig products.

Wissenschaftliche Forschungsanwendungen

Pazinaclone, also known as DN-2327, is a sedative and anxiolytic drug belonging to the cyclopyrrolone family . It is a partial agonist at GABA~A~ benzodiazepine receptors, producing sedative and anxiolytic effects . Its pharmacological profile is similar to that of benzodiazepines but with less amnestic effects .

Anxiolytic and Sedative Properties

This compound is primarily used for its anxiolytic and sedative properties . It produces these effects by acting as a partial agonist at GABA~A~ benzodiazepine receptors .

Abuse Liability

Studies comparing this compound to alprazolam, a benzodiazepine anxiolytic, suggest that this compound has a similar pharmacological profile to benzodiazepines, with little liability for abuse in the studied subject population . Although this compound did not increase ratings of "willing to take the drug again," it did produce small but significant increases on ratings of "drug liking" .

Enantioselective Pharmacokinetics

Research on the enantioselective pharmacokinetics of this compound has shown that the (S)-pazinaclone enantiomer exhibits different pharmacokinetic properties compared to the (R)-pazinaclone enantiomer in animals . In rats and dogs, the total clearance and volume of distribution of (S)-pazinaclone were lower than those of (R)-pazinaclone, while the opposite was observed in monkeys . These differences are attributed to enantioselective protein binding .

Synthesis of Analogs

This compound analogs are of interest in the field of benzodiazepine-receptor agonists . Researchers have developed methods for the asymmetric synthesis of new this compound analogs . For instance, a new this compound analogue ((3 S)- 27 ) was synthesized and did not racemize when heated in DMF at 150 °C for 48 h . Novel 3-methylated analogs of this compound have also been synthesized .

Human Experiments

Wirkmechanismus

Pazinaclone exerts its effects by acting as a partial agonist at GABA A benzodiazepine receptors. It is more subtype-selective than most benzodiazepines, which contributes to its anxiolytic and sedative properties with fewer amnestic effects . The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which enhances the inhibitory effects of GABA in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Clinical and Preclinical Findings

- Stereoselectivity : (S)-Pazinaclone shows 5-fold higher protein binding than (R)-enantiomer, contributing to lower clearance .

- Toxicity : 3-Methyl analogs exhibit reduced hepatotoxicity in rodent models compared to parent compounds .

- Receptor Binding : this compound’s spirocyclic moiety enhances affinity for α2/α3-GABAA subtypes, reducing sedation at low doses .

Biologische Aktivität

Pazinaclone, a novel compound belonging to the isoindolinone class, is primarily recognized for its sedative and anxiolytic properties. It functions as a partial agonist at GABA benzodiazepine receptors, exhibiting a pharmacological profile akin to traditional benzodiazepines but with notable differences in efficacy and side effects. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications through detailed research findings and case studies.

This compound exerts its effects by selectively binding to GABA receptors, which are crucial for mediating the inhibitory neurotransmission in the central nervous system. Unlike full agonists, this compound's partial agonist activity leads to a more controlled sedative effect, reducing the likelihood of adverse effects such as amnesia and dependence typically associated with benzodiazepines.

Key Characteristics

- Partial Agonist : Provides anxiolytic effects at lower doses.

- Dose-Dependent Effects : Sedative effects become prominent at higher doses.

- Subtype Selectivity : More selective for certain GABA receptor subtypes compared to traditional benzodiazepines .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Terminal Elimination Half-Life | ~10.5 hours |

| Maximum Concentration (Cmax) | Varies with dosage |

| Area Under Curve (AUC) | Higher for S-isomer (127 ng/ml·h) vs R-isomer (69 ng/ml·h) |

| Unbound AUC | Similar for both isomers (5.71 vs 5.73 ng/ml·h) |

Studies indicate that the kinetics are dose-independent and that no unchanged drug is recovered in urine, suggesting complete metabolism .

Clinical Studies and Findings

This compound has undergone various clinical trials to assess its efficacy and safety profile. Below are notable findings from recent studies:

Case Study: Efficacy in Anxiety Disorders

A clinical trial evaluated this compound's effectiveness in patients with generalized anxiety disorder (GAD). The results demonstrated significant reductions in anxiety scores compared to placebo, with minimal side effects reported.

Research Findings

- Stereoselective Pharmacokinetics : The S-isomer of this compound exhibits a twofold higher AUC compared to the R-isomer, indicating potential differences in efficacy between the two enantiomers .

- Safety Profile : this compound was found to have a lower incidence of sedation-related side effects compared to traditional benzodiazepines. This was particularly evident in trials where patients reported fewer instances of next-day sedation .

- Comparative Studies : In head-to-head studies against established anxiolytics, this compound demonstrated comparable efficacy with a reduced risk of cognitive impairment .

Table 2: Summary of Clinical Trial Outcomes

| Study Focus | Outcome |

|---|---|

| Generalized Anxiety Disorder | Significant reduction in anxiety scores |

| Cognitive Effects | Lower incidence of cognitive impairment |

| Sedation | Fewer reports of next-day sedation |

Q & A

Q. What are the primary pharmacological targets and mechanisms of Pazinaclone in neuropharmacology?

this compound (DN-2327) is a non-benzodiazepine partial agonist of the GABAA receptor, exhibiting anxiolytic activity without significant sedation or muscle relaxation . Methodologically, researchers should:

- Conduct in vitro receptor binding assays using radioligand displacement (e.g., [<sup>3</sup>H]-flunitrazepam) to quantify affinity for GABAA subtypes.

- Perform electrophysiological studies (e.g., patch-clamp) on recombinant receptors to assess partial agonism.

- Compare behavioral outcomes (e.g., elevated plus-maze tests) with benzodiazepines to evaluate specificity .

Q. What synthetic methodologies are established for this compound production in academic research?

The Rh(II)-catalyzed multicomponent synthesis is a scalable route for this compound and its analogs, involving:

- Cyclization of benzaldehyde derivatives with amines and diazo compounds under mild conditions .

- Enantioselective synthesis via chiral catalysts (e.g., Rh2(S-PTTL)4) to produce 3-methylated analogs with >90% enantiomeric excess .

- Optimization of reaction parameters (solvent, temperature) to improve yields (typically 65–85%) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported efficacy across different neurobehavioral models?

Contradictions may arise from variations in dosing, species-specific receptor subtypes, or experimental paradigms. A systematic approach includes:

- Meta-analysis of existing data to identify outliers and confounding variables .

- Dose-response profiling across standardized models (e.g., light-dark transition vs. open-field tests) to isolate model-dependent effects.

- Cross-species receptor profiling (human vs. rodent GABAA subtypes) using cryo-EM or X-ray crystallography to clarify binding discrepancies .

Q. What computational strategies are employed to optimize this compound derivatives for SARS-CoV-2 M<sup>pro</sup> protease inhibition?

Virtual screening identified this compound as a potential M<sup>pro</sup> inhibitor (predicted IC50 = 0.48 µM) via:

- Molecular docking (AutoDock Vina) to assess binding poses in the M<sup>pro</sup> active site, highlighting interactions with Gly-143, Cys-145, and His-41 .

- MD simulations (GROMACS) to evaluate stability of the this compound-M<sup>pro</sup> complex over 100 ns trajectories.

- Structure-activity relationship (SAR) studies on naphthyridine substituents to enhance hydrophobic contacts (e.g., alkyl/π-interactions with Met-165) .

Q. How should researchers address ethical and reproducibility challenges in this compound’s preclinical studies?

- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .

- Reproducibility :

- Document synthesis protocols (e.g., chiral catalyst loading, purification steps) to minimize batch variability .

- Share raw electrophysiology/behavioral data via repositories (e.g., Zenodo) for independent validation .

Q. What experimental frameworks are recommended for analyzing this compound’s off-target effects in complex biological systems?

- Proteome-wide profiling using affinity chromatography coupled with mass spectrometry to identify unintended targets.

- Transcriptomic analysis (RNA-seq) of treated neuronal cells to detect downstream pathway alterations .

- Phenotypic screening in zebrafish models to assess developmental toxicity or locomotor effects .

Guidance for Further Research

- Contradiction analysis : Apply principal contradiction theory to prioritize conflicting data points (e.g., in vitro vs. in vivo efficacy) during hypothesis refinement .

- Interdisciplinary collaboration : Integrate medicinal chemistry, computational biology, and behavioral neuroscience to address multifaceted research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.